molecular formula C13H19ClN2 B8351155 (6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine

(6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine

Cat. No. B8351155
M. Wt: 238.75 g/mol
InChI Key: FKPIMCPMRQKISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclohexanamine

InChI

InChI=1S/C13H19ClN2/c1-16(12-5-3-2-4-6-12)10-11-7-8-13(14)15-9-11/h7-9,12H,2-6,10H2,1H3

InChI Key

FKPIMCPMRQKISA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (500 mg, 3.08 mmole) in 8 mL of dry acetonitrile is 384 mg (3.39 mmol) of N-methylcyclohexylamine followed by 468 mg (3.39 mmol) of potassium carbonate. The reaction is heated at 80° C. for 20 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 700 mg (95% yield) of (6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine. C13 NMR 26.1, 26.6, 28.9, 37.7, 54.5, 62.8, 124.1, 135.1, 139.5, 149.9; MS 239.3 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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